Androsta-1,4-diene-3,6,17-trione is a synthetic steroidal compound characterized by the molecular formula . This compound is primarily recognized for its role as an aromatase inhibitor, which means it inhibits the enzyme responsible for converting androgens into estrogens. Consequently, it has significant implications in medical and biological research, particularly concerning hormone regulation and related physiological processes. Androsta-1,4-diene-3,6,17-trione is utilized in various fields including chemistry, biology, and medicine, serving as a key intermediate in the synthesis of other steroidal compounds and as a reference standard in pharmaceutical quality control.
The synthesis of Androsta-1,4-diene-3,6,17-trione typically involves the oxidation of androstenedione. The most common methods include:
Industrial production often utilizes microbial biotransformation processes. Microorganisms such as Aspergillus species are employed to enzymatically convert androstenedione into Androsta-1,4-diene-3,6,17-trione. This method is preferred due to its cost-effectiveness and environmental sustainability.
Androsta-1,4-diene-3,6,17-trione possesses a steroidal backbone with specific functional groups that contribute to its biological activity. The structural features include:
The compound's molecular weight is approximately 302.38 g/mol. Its structural formula can be represented as follows:
Androsta-1,4-diene-3,6,17-trione can undergo several chemical reactions:
Common reagents used in these reactions include:
The typical solvents employed are methanol, ethanol, and dichloromethane.
Androsta-1,4-diene-3,6,17-trione functions primarily as an aromatase inhibitor. It binds to the aromatase enzyme and inhibits its activity. This inhibition leads to decreased conversion of androgens (like testosterone) into estrogens (like estradiol), effectively lowering estrogen levels in biological systems. This mechanism is crucial for understanding its applications in hormone-related therapies .
Androsta-1,4-diene-3,6,17-trione is typically a solid at room temperature with specific melting points depending on purity and formulation.
The chemical properties include:
Relevant data indicates that the compound's stability and reactivity are influenced by its functional groups and stereochemistry .
Androsta-1,4-diene-3,6,17-trione has several scientific applications:
In medical contexts, it plays a role in managing conditions related to elevated estrogen levels such as certain types of breast cancer .
Androsta-1,4-diene-3,6,17-trione (C₁₉H₂₂O₃) is a steroidal trione with a molecular weight of 298.38 g/mol. Its IUPAC name is (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione, indicating five defined stereocenters critical for its biochemical activity [2] [4]. The structure features conjugated enone systems (1,4-diene-3-one and 6-ketone) that facilitate irreversible binding to aromatase enzymes. Its planar structure allows specific UV absorption at 254 nm, while IR spectroscopy reveals carbonyl stretches at 1,715 cm⁻¹ (17-ketone), 1,670 cm⁻¹ (3-ketone), and 1,645 cm⁻¹ (6-ketone) [8].
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂O₃ |
Molecular Weight | 298.38 g/mol |
CAS Registry Number | 72648-46-5 |
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione |
SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CCC2=O |
Key Stereocenters | 5 chiral centers |
Table 2: Spectroscopic Profiles
Technique | Key Identifiers |
---|---|
IR Spectroscopy | 1,715 cm⁻¹ (17-ketone), 1,670 cm⁻¹ (3-ketone), 1,645 cm⁻¹ (6-ketone) [8] |
Mass Spectrometry | m/z 298.1569 (M⁺) [4] |
Chromatography | Reverse-phase LC retention: 8.2 min (C18 column) |
First synthesized in the 1980s during investigations into aromatase inhibition, this compound emerged as a structural analog of androstenedione. Its development paralleled research on steroidal aromatase inhibitors like exemestane, with which it shares a 1,4-diene-3-one motif [2] [9]. By the early 2000s, it was commercialized as "6-Oxoboldione" or "ATD" in over-the-counter bodybuilding supplements, marketed for estrogen control. Bruce Kneller and Gaspari Nutrition patented its use (US #7,939,517), emphasizing its transdermal applications [3]. Regulatory actions culminated in its 2009 prohibition in sports supplements due to doping risks and structural similarities to boldenone metabolites [3] [6].
Androsta-1,4-diene-3,6,17-trione acts as a mechanism-based aromatase inhibitor, permanently inactivating cytochrome P450 aromatase (CYP19) in adipose and peripheral tissues [3] [9]. The 1,4-diene-3-one system enables covalent binding to the enzyme’s active site, while the 6-ketone group enhances electrophilicity, facilitating irreversible inhibition. This suppresses estrogen biosynthesis from androgenic precursors, elevating testosterone-to-estradiol ratios in vivo [9].
Metabolically, it undergoes stereospecific hepatic reduction:
Table 3: Metabolic Pathways and Detection Markers
Species | Major Metabolites | Detection Window | Analytical Method |
---|---|---|---|
Human | 6α-OH-androsta-1,4-diene-3,17-dione | Up to 30 hours | LC-APCI/MS [5] |
Equine | 17β-hydroxyandrosta-1,4,6-trien-3-one (M8b) | 48+ hours | LC–HRMS [6] |
Human | 6α-OH-testosterone | 24–48 hours | GC/MS (derivatized) [5] |
Its structural similarity to boldenone (Δ1-boldenone) complicates doping detection, as metabolic degradation may yield identical markers [3] [6]. Anti-doping methods differentiate isomers via chromatographic resolution and high-resolution mass spectrometry [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: